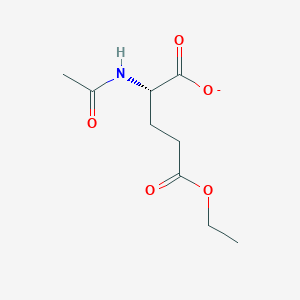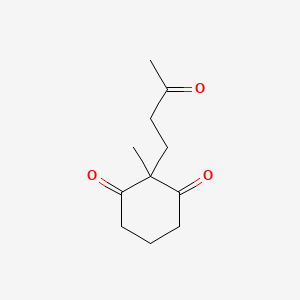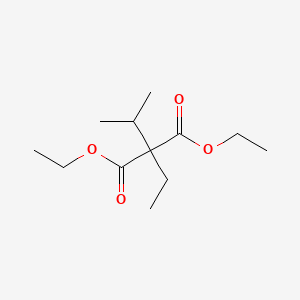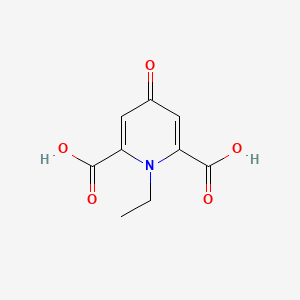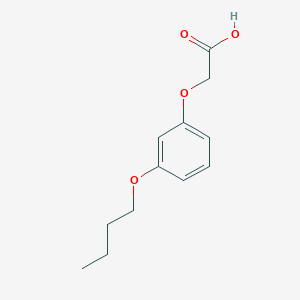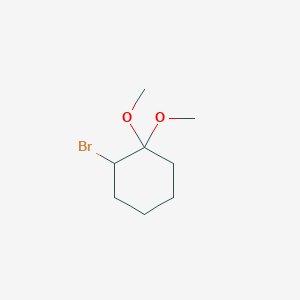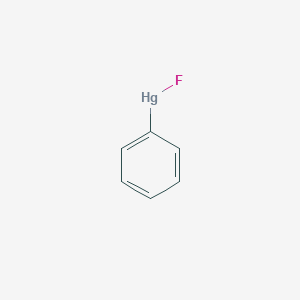
Mercury, fluorophenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, fluorophenyl- is an organomercury compound that features a mercury atom bonded to a fluorophenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the fluorophenyl group imparts specific reactivity and stability to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, fluorophenyl- typically involves the reaction of mercury salts with fluorophenyl-containing reagents. One common method is the reaction of mercuric chloride (HgCl₂) with fluorophenyl lithium or fluorophenyl Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, fluorophenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, fluorophenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert mercury(II) compounds back to mercury(I) or elemental mercury.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mercury(II) fluoride, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
Mercury, fluorophenyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential toxicological effects and therapeutic applications.
Medicine: Research explores its use in developing diagnostic agents and therapeutic compounds, especially in targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of mercury, fluorophenyl- involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluorophenyl group can enhance the compound’s stability and specificity for certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Mercury, fluorophenyl- can be compared with other organomercury compounds, such as:
- Diallylmercury
- Di-o-anisyl mercury
- Di-m-fluorophenyl mercury
- Di-m- and di-p-chlorophenyl mercury
- Di-o-carbomethoxyphenyl mercury
- m-Fluorophenyl mercuric bromide
These compounds share similar structural features but differ in the substituents attached to the mercury atom. The presence of the fluorophenyl group in mercury, fluorophenyl- imparts unique reactivity and stability, distinguishing it from other organomercury compounds. This uniqueness makes it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
456-37-1 |
|---|---|
Formule moléculaire |
C6H5FHg |
Poids moléculaire |
296.69 g/mol |
Nom IUPAC |
fluoro(phenyl)mercury |
InChI |
InChI=1S/C6H5.FH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
Clé InChI |
UUQARTNSKIOFPC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Hg]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


